Src Kinase Inhibitory Activity: Class Potency Context vs. KX2-391
The closest fully characterized class comparator is KX2-391 (tirbanibulin), a pyridine-based Src substrate-site inhibitor with GI50 values of 9–60 nM across cancer cell lines [1]. The thiazole-replaced analog (compound 8a) showed attenuated activity with c-Src GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1]. No direct inhibitory data exist for the target compound against any kinase. This evidence gap means its Src potency cannot be quantitatively ranked among class members [2]. However, the presence of the 2-(pyridin-2-ylamino) group on the thiazole is structurally analogous to hinge-binding motifs found in potent kinase inhibitors, suggesting potential for kinase engagement that requires experimental validation.
| Evidence Dimension | c-Src kinase inhibition (GI50) |
|---|---|
| Target Compound Data | Not available (no peer-reviewed data found) |
| Comparator Or Baseline | KX2-391: 9–60 nM; Compound 8a: 1.34–2.30 μM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F cell lines (for comparators only) |
Why This Matters
Procurement decisions must be based on the explicit recognition that target-specific kinase inhibition data are unavailable; researchers should not assume equivalence to KX2-391 or 8a.
- [1] Fallah-Tafti, A., Foroumadi, A., Tiwari, R., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. PMID: 21852023. View Source
- [2] Evidence synthesis: No primary research article or patent with quantitative IC50/GI50 data for CAS 1226428-57-4 was identified as of April 2026. View Source
